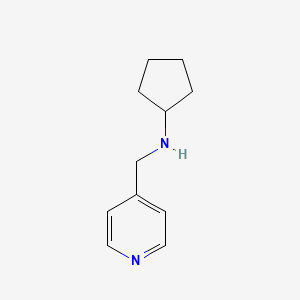

Cyclopentyl-pyridin-4-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

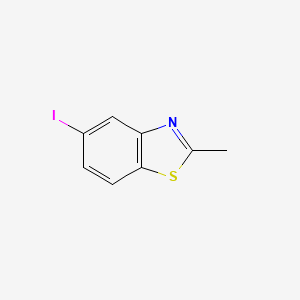

Vue d'ensemble

Description

Cyclopentyl-pyridin-4-ylmethyl-amine is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules, including vitamins, drugs, and pesticides. The pyridine ring is attached to a cyclopentyl group through a ylmethyl linker. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to cyclopentyl-pyridin-4-ylmethyl-amine can be achieved through various methods. For instance, the multi-component tether catalysis synthesis provides a one-pot protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles, which are structurally similar to the target compound . This method involves a cascade reaction with decarboxylation, indicating that the pyridin-2-ylmethyl group can be introduced into various heterocycles . Additionally, the synthesis of substituted pyrroles can be accomplished by cycloisomerization of (Z)-(2-en-4-ynyl)amines, which may serve as a starting point for synthesizing the cyclopentyl-pyridin-4-ylmethyl-amine .

Molecular Structure Analysis

The molecular structure of cyclopentyl-pyridin-4-ylmethyl-amine would likely exhibit characteristics influenced by the pyridine and cyclopentyl moieties. The pyridine ring is known for its electron-withdrawing properties due to the nitrogen atom, which could affect the reactivity of the compound. The cyclopentyl group would add steric bulk and could influence the overall conformation of the molecule.

Chemical Reactions Analysis

Compounds with pyridin-ylmethylamine structures can participate in various chemical reactions. For example, the CoII complex of a related compound, N-[2-(phenylseleno)cyclohexyl]-N-(pyridin-2-ylmethylene)amine, has been used as a catalyst in the oxidation reactions of triphenylphosphine and norbornene . This suggests that cyclopentyl-pyridin-4-ylmethyl-amine could also act as a ligand in coordination chemistry and catalysis.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of cyclopentyl-pyridin-4-ylmethyl-amine are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine group, and a relatively high boiling point. The presence of the cyclopentyl group could affect the compound's lipophilicity and thus its solubility in various solvents.

Applications De Recherche Scientifique

Synthetic Applications

Novel Synthetic Routes : Research has shown innovative methods to synthesize complex pyridine derivatives, such as cyclopentyl and cyclohexyl annealed pyridines, through one-pot multi-component processes. This methodology facilitates the construction of heterocyclic compounds that are foundational in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).

Coordination Chemistry and Material Science

Construction of Coordination Polymers : Flexible unsymmetrical bis(pyridyl) ligands, including derivatives of cyclopentyl-pyridin-4-ylmethyl-amine, have been used to construct helical silver(I) coordination polymers. These polymers demonstrate significant potential in the development of advanced materials due to their unique structural and luminescent properties (Zhang et al., 2013).

Catalysis

Polymerization Catalysis : Complexes containing cyclopentyl-pyridin-4-ylmethyl-amine derivatives have been explored for their catalytic activities, particularly in the polymerization of methyl methacrylate. The structural features of these complexes, such as steric bulk and electronic properties, play crucial roles in their catalytic performance, leading to advancements in polymer science (Ahn et al., 2016).

Bioactive Molecule Synthesis

Antioxidant and Enzyme Inhibition : Derivatives of cyclopentyl-pyridin-4-ylmethyl-amine have demonstrated promising bioactivities, including antioxidant properties and acetylcholinesterase inhibition. These findings are crucial for developing therapeutic agents for neurodegenerative diseases (Méndez & Kouznetsov, 2015).

Propriétés

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h5-8,11,13H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQODUXHYMFCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359377 |

Source

|

| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-pyridin-4-ylmethyl-amine | |

CAS RN |

626210-39-7 |

Source

|

| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)

![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)